2,4-Dichloropyrido[4,3-d]pyrimidine
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Overview
Description
2,4-Dichloropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the pyrido[4,3-d]pyrimidine ring system. It has a molecular formula of C7H3Cl2N3 and a molecular weight of 200.03 g/mol .
Mechanism of Action
Target of Action
Pyridopyrimidine derivatives have been studied for their therapeutic potential and are known to act on several therapeutic targets .
Mode of Action
It’s known that the degree of lipophilicity of this compound, ie, its affinity for a lipid environment, allows it to diffuse easily into cells .
Pharmacokinetics
Its lipophilicity suggests that it may have good bioavailability due to its ability to easily diffuse into cells .
Result of Action
Pyridopyrimidine derivatives have been studied for their therapeutic potential, suggesting that they may have significant biological activity .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at temperatures between 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloropyrido[4,3-d]pyrimidine can be synthesized through various methods. One common approach involves the chlorination of pyrido[4,3-d]pyrimidine using reagents such as sulfuryl chloride or phosphorus pentachloride . Another method includes the direct chlorination of 2,4-dihydroxypyrido[4,3-d]pyrimidine with thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Major Products Formed
Scientific Research Applications
2,4-Dichloropyrido[4,3-d]pyrimidine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloropyrido[3,4-d]pyrimidine
- 2,4-Dichloropyrido[2,3-d]pyrimidine
- 2,4-Dichloropyrido[3,2-d]pyrimidine
Uniqueness
2,4-Dichloropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern and the resulting chemical properties. Compared to other similar compounds, it exhibits distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,4-dichloropyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-4-3-10-2-1-5(4)11-7(9)12-6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJVUQZMEROLRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(N=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744643 |
Source
|
Record name | 2,4-Dichloropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215074-43-3 |
Source
|
Record name | 2,4-Dichloropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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